Cas no 2171883-45-5 (4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid)
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid
- 2171883-45-5
- 4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid
- EN300-1515615
-
- Inchi: 1S/C24H23N3O6/c1-14(10-22(28)29)12-25-23(30)20-11-21(33-27-20)26-24(31)32-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,14,19H,10,12-13H2,1H3,(H,25,30)(H,26,31)(H,28,29)
- InChI Key: RVRVIASELFPDAL-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC(C(NCC(C)CC(=O)O)=O)=NO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 449.15868546g/mol
- Monoisotopic Mass: 449.15868546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 131Ų
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1515615-0.05g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-0.1g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-0.25g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-0.5g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-1.0g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-2.5g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-5.0g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-10.0g |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1515615-50mg |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1515615-100mg |
4-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}-3-methylbutanoic acid |
2171883-45-5 | 100mg |
$2963.0 | 2023-09-27 |
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid
Introduction to 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic Acid (CAS No. 2171883-45-5)
4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid, identified by its CAS number 2171883-45-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in both academic and industrial settings.
The molecular structure of 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid is characterized by its intricate arrangement of functional groups, including an amino group, a formamide moiety, and a methylbutanoic acid backbone. These structural features contribute to its unique chemical properties and potential biological functions. The presence of a fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in synthetic chemistry and drug design.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and neurological disorders. The compound 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid has emerged as a promising candidate due to its ability to interact with specific biological targets. Its mechanism of action involves modulating the activity of key enzymes and receptors involved in disease pathways.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The fluorenylmethoxycarbonyl (Fmoc) group is particularly noteworthy, as it is commonly used in peptide synthesis and drug delivery systems. This functional group enhances the stability and bioavailability of the compound, making it an attractive candidate for further investigation.
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The ability of 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid to modulate inflammatory pathways suggests that it could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's structure also makes it a versatile tool for chemical biology research. Its ability to interact with various biological targets allows researchers to explore new avenues in drug discovery and develop innovative treatment strategies. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification, enabling the creation of novel analogs with enhanced pharmacological properties.
In conclusion, 4-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid (CAS No. 2171883-45-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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